molecular formula C10H7F2NO2 B14852893 Methyl (4-cyano-2,5-difluorophenyl)acetate

Methyl (4-cyano-2,5-difluorophenyl)acetate

Cat. No.: B14852893
M. Wt: 211.16 g/mol
InChI Key: XSKIEEKZDPELGD-UHFFFAOYSA-N
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Description

Methyl 4-cyano-2,5-difluorophenylacetate is an organic compound with the molecular formula C10H7F2NO2 It is a derivative of phenylacetate, characterized by the presence of cyano and difluoro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-cyano-2,5-difluorophenylacetate typically involves the esterification of 4-cyano-2,5-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of Methyl 4-cyano-2,5-difluorophenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-2,5-difluorophenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, and other derivatives.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.

    Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to avoid over-substitution.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products

    Nucleophilic Substitution: Amides, amines, and other substituted derivatives.

    Electrophilic Aromatic Substitution: Halogenated and nitrated derivatives.

    Hydrolysis: 4-cyano-2,5-difluorophenylacetic acid.

Scientific Research Applications

Methyl 4-cyano-2,5-difluorophenylacetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-2,5-difluorophenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and difluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyano-3,5-difluorophenylacetate
  • Methyl 4-cyano-2,3-difluorophenylacetate
  • Methyl 4-cyano-2,6-difluorophenylacetate

Uniqueness

Methyl 4-cyano-2,5-difluorophenylacetate is unique due to the specific positioning of the cyano and difluoro groups on the aromatic ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-withdrawing groups enhances its stability and reactivity in various chemical reactions.

Properties

Molecular Formula

C10H7F2NO2

Molecular Weight

211.16 g/mol

IUPAC Name

methyl 2-(4-cyano-2,5-difluorophenyl)acetate

InChI

InChI=1S/C10H7F2NO2/c1-15-10(14)4-6-2-9(12)7(5-13)3-8(6)11/h2-3H,4H2,1H3

InChI Key

XSKIEEKZDPELGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1F)C#N)F

Origin of Product

United States

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